1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
CAS No.: 1417568-40-1
Cat. No.: VC2722590
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417568-40-1 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H |
| Standard InChI Key | KFCNQAMFHJZPOM-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2(CC2)N.Cl |
| Canonical SMILES | C1COCCC1C2(CC2)N.Cl |
Introduction
Chemical Properties
Molecular Structure
The molecular structure of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride features a cyclopropyl group attached to a tetrahydro-2H-pyran ring, which is a tetrahydrofuran moiety. This unique structural arrangement contributes to its potential applications in organic synthesis and medicinal chemistry. The compound contains a three-membered cyclopropane ring with an amine group at position 1, connected to a six-membered oxane ring at position 4. This specific arrangement of atoms facilitates various chemical interactions that can be exploited in synthesis and biological applications.
Table 1: Structural Information of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Physical Properties
The physical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride contribute to its utility in various applications. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, which is particularly beneficial for biological studies and pharmaceutical formulations. This increased solubility allows for better bioavailability and makes the compound more suitable for experimental work in physiological conditions.
Table 2: Physical Properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Spectroscopic Data
Research Applications
Medicinal Chemistry
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride has garnered attention for its potential applications in medicinal chemistry, particularly as a building block for the development of more complex molecules and therapeutic agents. Its interaction with specific molecular targets within biological systems suggests potential therapeutic applications, although detailed studies are necessary to elucidate these interactions. The compound's distinctive structure, combining both cyclopropane and oxane moieties, offers unique opportunities for molecular recognition and binding to biological targets.
In drug development, compounds with cyclopropane rings are often valuable due to their rigid structure, which can confer specific conformational properties to molecules. This rigidity can enhance binding affinity and selectivity for specific targets, potentially leading to more effective and targeted therapeutic agents.
Building Block for Complex Molecules
Current Research and Future Directions
Research on 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride is ongoing, with a focus on understanding its chemical properties and biological interactions. As noted in the search results, the compound's classification as a hydrochloride salt enhances its solubility in aqueous solutions, which is beneficial for biological studies. Future research directions may include exploring its reactivity in various chemical reactions and its potential role in drug development.
Potential areas for investigation include:
-
Detailed structure-activity relationship studies to understand how modifications to the basic structure affect biological activity
-
Exploration of potential therapeutic applications based on interactions with specific biological targets
-
Development of more efficient synthetic routes for the compound and its derivatives
-
Investigation of its potential as a component in combination therapies for various diseases
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, offering valuable comparisons for understanding structure-property relationships. These related compounds may exhibit different biological activities and chemical properties due to subtle variations in their structural arrangement.
A similar compound, 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride (CAS: 2138430-14-3), shares the same molecular formula (C8H16ClNO) and molecular weight (177.67 g/mol) with 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride , but has a different structural arrangement. The difference lies in the position of the cyclopropyl group in relation to the oxane ring.
Another similar compound, 1-Cyclopropylethylamine hydrochloride (CAS: 42390-64-7), shares the cyclopropyl and amine functional groups but has a different molecular structure and formula (C5H12ClN) .
Table 3: Comparison of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride with Similar Compounds
Studying the differences in biological activity and chemical properties among these similar compounds can provide valuable insights into the structure-activity relationships, potentially guiding the design and development of more effective therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume